Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate

Chiral resolution Fesoterodine synthesis Diastereomeric salt formation

Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0, molecular formula C30H37NO3, MW 459.62) is a racemic benzyl-protected methyl ester that serves as a key penultimate intermediate in the industrial synthesis of fesoterodine fumarate (Toviaz®), a muscarinic M3 receptor antagonist indicated for overactive bladder. The compound belongs to the diarylpropylamine class of muscarinic receptor ligands and exists as a racemic mixture of (R)- and (S)-enantiomers at the benzylic carbon bearing the phenyl substituent.

Molecular Formula C30H37NO3
Molecular Weight 459.6 g/mol
CAS No. 286930-05-0
Cat. No. B3423167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate
CAS286930-05-0
Molecular FormulaC30H37NO3
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C
InChIInChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3
InChIKeyYRJYQILAWNHFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0): Racemic Fesoterodine Intermediate for Chiral Resolution and Reference Standard Applications


Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0, molecular formula C30H37NO3, MW 459.62) is a racemic benzyl-protected methyl ester that serves as a key penultimate intermediate in the industrial synthesis of fesoterodine fumarate (Toviaz®), a muscarinic M3 receptor antagonist indicated for overactive bladder [1][2]. The compound belongs to the diarylpropylamine class of muscarinic receptor ligands and exists as a racemic mixture of (R)- and (S)-enantiomers at the benzylic carbon bearing the phenyl substituent. Its primary industrial utility lies in its role as the substrate for chiral resolution to yield the enantiopure (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 156755-35-0), which is subsequently elaborated to the active pharmaceutical ingredient fesoterodine [1]. Physicochemical characterization includes a predicted LogP of 6.693, polar surface area of 38.77 Ų, and density of 1.063 g/cm³, with typical commercial purity specifications of 97–98% .

Why Generic Substitution of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0) with Other Fesoterodine Intermediates Compromises Process Control


The fesoterodine synthetic pathway involves a sequence of structurally related but functionally distinct intermediates, each bearing specific protecting groups and oxidation states that dictate reactivity in downstream transformations. CAS 286930-05-0 is uniquely positioned as the racemic benzyl-protected methyl ester immediately upstream of the chiral resolution step: its methyl ester moiety preserves the carboxyl oxidation state for subsequent elaboration while the benzyl ether protects the phenolic oxygen during N-alkylation and resolution chemistry [1]. Attempting to substitute this intermediate with the corresponding carboxylic acid (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid or the alcohol (R)-[4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol would introduce divergent reactivity (e.g., ester vs. acid coupling requirements, oxidation/reduction cycle insertion) and alter the chiral resolution protocol, as each intermediate presents different diastereomeric salt formation behavior with chiral resolving agents [1][2]. Furthermore, substituting the racemic form (CAS 286930-05-0) with the enantiopure (R)-enantiomer (CAS 156755-35-0) as the starting material for resolution defeats the purpose of the resolution step and represents a fundamentally different procurement specification, as the racemate is specifically required as the substrate for diastereomeric resolution processes described in the patent literature [1].

Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0): Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: Racemic Mixture (CAS 286930-05-0) vs. Enantiopure (R)-Form (CAS 156755-35-0) as Defined by Patent-Specified Resolution Substrate Role

CAS 286930-05-0 is explicitly defined in WO2012098560A2 as the racemic compound of formula-6 that serves as the substrate for the seventh aspect of the invention—a resolution process providing (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate [1]. The racemate is the required input for diastereomeric salt formation with optically active resolving agents (e.g., (+)-tartaric acid, (−)-2,3-dibenzoyl-L-tartaric acid, S-(+)-camphorsulfonic acid) [2]. The enantiopure (R)-enantiomer (CAS 156755-35-0), in contrast, is the output of this resolution and is subsequently debenzylated and elaborated to fesoterodine. Procurement of the correct stereochemical form is critical: the racemate is the resolution substrate, while the (R)-enantiomer is the downstream synthetic building block.

Chiral resolution Fesoterodine synthesis Diastereomeric salt formation Process chemistry

Protecting Group Strategy: Benzyl Ether–Methyl Ester Orthogonality vs. Carboxylic Acid and Alcohol Intermediates in Fesoterodine Synthesis

CAS 286930-05-0 possesses two orthogonal protecting groups: a benzyl ether on the phenolic oxygen and a methyl ester on the benzoic acid moiety. This distinguishes it from both the earlier bromo-intermediate (methyl 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanoate, CAS 156755-24-7) and the downstream intermediates such as (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid (free carboxylic acid) and (R)-[4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol (primary alcohol) [1][2]. The methyl ester of CAS 286930-05-0 can be selectively reduced to the alcohol or hydrolyzed to the acid, enabling divergent synthetic pathways. In contrast, the free carboxylic acid intermediate requires activation (e.g., acid chloride formation) for esterification, while the alcohol intermediate requires oxidation to access the acid oxidation state [1].

Protecting group orthogonality Fesoterodine process chemistry Synthetic intermediate differentiation Debenzylation

Commercial Purity Specifications: 97–98% Assay Consistency Across Vendors vs. Variable Purity of Non-Standardized Fesoterodine Intermediates

Commercial listings for CAS 286930-05-0 from multiple independent vendors consistently report purity specifications of 97.00% (Coolpharm, KH-84186) to 98% (Leyan, Product No. 1057235; MolCore, NLT 98%) . This consistency across suppliers establishes a de facto procurement-grade purity benchmark. By comparison, the enantiopure (R)-enantiomer (CAS 156755-35-0) is listed at 95% standard purity by Bidepharm , reflecting the additional synthetic step and resolution loss inherent in enantiopure material preparation. The bromo precursor methyl 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanoate (CAS 156755-24-7) is also listed at NLT 98% but contains a halogen substituent requiring additional quality control for residual bromine content.

Purity specification Procurement quality control Fesoterodine intermediate Reference standard

Solid State Characterization: Crystalline vs. Amorphous Forms of Structurally Adjacent Intermediates as Defined in Patent Literature — Implications for Handling and Formulation

While CAS 286930-05-0 itself is typically supplied as an oil or low-melting solid (predicted boiling point 574.9 ± 50.0 °C, density 1.063 g/cm³) , its immediate downstream derivative (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid has been thoroughly characterized in both amorphous and crystalline solid state forms in US20110124903A1 [1]. The crystalline form exhibits characteristic PXRD peaks at 6.82, 9.27, 12.06, 13.44, 13.73, 14.88, 15.25, 15.62, 17.14, 17.45, 17.68, 19.92, 20.59, 21.83, 23.89, 24.30, 26.49, 26.72, and 27.06 ± 0.2 degrees 2-theta, with IR absorption bands at 3407, 2984, 2509, 1694, 1602, 1550, 1494, 1453, 1379, 1245, 1133, 1017, 785, 739, 699, and 651 ± 1 cm⁻¹ [1]. In contrast, (R)-[4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol exhibits distinct IR bands at 3210, 2966, 1600, 1496, 1456, 1380, 1247, 1172, 1133, 1069, 1017, 821, 755, 739, and 700 cm⁻¹ [2]. These distinct spectroscopic fingerprints underscore that CAS 286930-05-0 and each downstream intermediate possess unique solid state properties with direct implications for crystallization process development, filtration, drying, and storage conditions.

Solid state characterization PXRD Fesoterodine intermediates Polymorph control

Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 286930-05-0): Defined Application Scenarios Based on Quantitative Differentiation Evidence


Substrate for Diastereomeric Chiral Resolution in Fesoterodine API Manufacturing

CAS 286930-05-0 is the specified racemic substrate (formula-6) for the chiral resolution process described in WO2012098560A2. Process development groups and CROs engaged in fesoterodine generic API manufacturing require this exact racemic intermediate at ≥97% purity for diastereomeric salt formation with optically active resolving agents such as (+)-tartaric acid, (−)-2,3-dibenzoyl-L-tartaric acid, or S-(+)-camphorsulfonic acid [1]. The racemic composition is essential: resolution chemistry fundamentally requires a 1:1 mixture of enantiomers to enable selective crystallization of one diastereomeric salt. Use of partially enriched material reduces both the yield and the enantiomeric excess of the resolved (R)-enantiomer, compromising downstream API purity specifications.

Analytical Reference Standard for Enantiomeric Purity Determination in Fesoterodine Intermediate Quality Control

The racemic mixture (CAS 286930-05-0) serves as an essential reference standard for chiral HPLC method development and validation. When paired with the enantiopure (R)-enantiomer (CAS 156755-35-0), the racemate provides the 1:1 enantiomeric ratio needed to establish system suitability parameters (resolution factor Rs, relative retention times, peak symmetry) and to determine enantiomeric excess in resolved batches [1][2]. Given that the (R)-enantiomer is the desired product of resolution for fesoterodine synthesis, the racemate is the appropriate negative control for establishing baseline separation of enantiomers on polysaccharide-based chiral stationary phases under normal-phase conditions.

Protecting Group Strategy Studies and Divergent Synthesis of Novel Muscarinic Antagonists

CAS 286930-05-0 provides a unique platform for medicinal chemistry exploration of the diarylpropylamine muscarinic antagonist scaffold. The orthogonal benzyl ether–methyl ester protecting group arrangement enables selective deprotection at either position, facilitating structure–activity relationship (SAR) studies at the phenolic oxygen (e.g., varied O-alkylation, carbamoylation, or esterification) and the carboxylic acid position (e.g., amide formation, reduction to alcohol, or ester exchange) independently [1][2]. This distinguishes it from the fully deprotected 5-hydroxymethyl tolterodine (the active metabolite of fesoterodine) and from intermediates where one protecting group has already been removed, making CAS 286930-05-0 the most versatile entry point for divergent analog synthesis.

Process Development and Scale-Up Studies for Generic Fesoterodine Manufacture

Generic pharmaceutical manufacturers developing non-infringing or post-patent synthetic routes to fesoterodine fumarate require CAS 286930-05-0 as a key process intermediate for route scouting, impurity profiling, and scale-up validation. The compound's established purity benchmark (97–98% across multiple vendors) and its central position in the synthetic pathway (downstream of the bromo precursor, upstream of resolution) make it a critical process control point [1][2]. Process engineers evaluating competing synthetic routes can benchmark the cost, yield, and purity of CAS 286930-05-0 against alternative intermediates (e.g., the corresponding carboxylic acid or alcohol) to determine the optimal route for large-scale manufacture. The predicted physicochemical properties (LogP 6.693, density 1.063 g/cm³) inform extraction solvent selection, chromatographic purification conditions, and crystallization solvent screening.

Quote Request

Request a Quote for Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.